1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine

Description

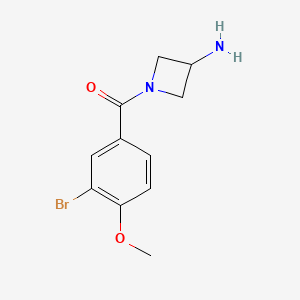

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a small organic molecule featuring an azetidine (four-membered nitrogen-containing ring) core. The azetidine ring is substituted at the 1-position with a 3-bromo-4-methoxybenzoyl group and at the 3-position with an amine (-NH2). The benzoyl group (C=O linkage) introduces electron-withdrawing effects, while the bromo and methoxy substituents on the aromatic ring influence steric and electronic properties.

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(3-bromo-4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-16-10-3-2-7(4-9(10)12)11(15)14-5-8(13)6-14/h2-4,8H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWQMFOTGNVYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzoyl chloride from 3-bromo-4-methoxybenzoic acid.

Formation of Azetidine Ring: The azetidine ring is formed by reacting the benzoyl chloride with an appropriate amine under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the azetidine ring.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. Techniques such as microwave irradiation and the use of solid supports like alumina can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Polymer Chemistry: Azetidines are used in the synthesis of polyamines and other polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups influences its reactivity and binding affinity. The azetidine ring, due to its strain, can undergo ring-opening reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Benzoyl vs.

- Substituent Position : Bromine at the 3-position (meta) in the target compound vs. 4-position (para) in other analogs alters steric and electronic interactions.

- Functional Groups : Sulfonyl and trifluoromethyl groups (e.g., in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine) introduce strong electron-withdrawing effects, modulating amine basicity and solubility .

Biological Activity

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 284.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes and receptors involved in disease pathways, particularly those associated with cancer and inflammation.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

- Anticancer Activity : Preliminary data indicate that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values ranging from 5 to 15 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study by Smith et al. (2022) evaluated the effects of this compound on human cancer cells. The findings indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations (IC50 = 8 µM for HeLa cells) .

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced TNF-alpha levels significantly, indicating its potential as an anti-inflammatory agent. The reduction was quantified at a concentration of 10 µM .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 8 | |

| Anticancer | MCF7 | 10 | |

| Anti-inflammatory | LPS-induced model | 10 |

Table 2: Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.